N-(4-Methoxybenzyl)oxetan-3-amine
Description
Significance of Oxetane (B1205548) Motifs in Contemporary Chemical Science
The oxetane ring, a four-membered heterocycle containing an oxygen atom, has garnered substantial attention in medicinal chemistry and drug discovery. nih.govacs.orgnih.gov Its appeal stems from a unique combination of properties. The small, polar, and three-dimensional nature of the oxetane motif can be strategically employed to fine-tune the physicochemical properties of drug candidates. nih.govacs.org
Key advantages of incorporating oxetane rings include:
Improved Physicochemical Properties: Introduction of an oxetane can enhance aqueous solubility, a critical factor for drug delivery and bioavailability. nih.govacs.org It can also modulate lipophilicity and metabolic stability. nih.govacs.org
Bioisosteric Replacement: Oxetanes are increasingly used as bioisosteres for other functional groups, such as gem-dimethyl and carbonyl groups. nih.govacs.orgbeilstein-journals.org This substitution can block metabolically vulnerable sites without the undesirable increase in lipophilicity associated with gem-dimethyl groups. nih.govbeilstein-journals.org As a carbonyl surrogate, the oxetane ring can offer improved metabolic stability while maintaining similar hydrogen bonding capabilities. nih.govacs.org
Modulation of Basicity: The electron-withdrawing nature of the oxetane ring can reduce the basicity of adjacent amines, which can be advantageous in optimizing a drug's pharmacokinetic profile. nih.gov
Structural Rigidity and Three-Dimensionality: The inherent strain and defined conformation of the oxetane ring impart a degree of rigidity and three-dimensionality to molecules, which can lead to higher target selectivity and improved pharmacokinetic and toxicity profiles. nih.gov
The U.S. Food and Drug Administration (FDA) has already approved four drugs containing an oxetane moiety, underscoring the real-world impact of this scaffold in medicine. nih.gov
Contextualization of N-(4-Methoxybenzyl)oxetan-3-amine as a Synthetic Intermediate and Research Target
This compound is a specific derivative of the oxetane family that serves as a valuable synthetic intermediate in chemical research. The 4-methoxybenzyl (PMB) group is a commonly used protecting group for amines in organic synthesis. It is relatively stable under a variety of reaction conditions but can be readily cleaved when desired, often through oxidative methods.
The synthesis of this compound itself is not extensively detailed in publicly available literature, but its constituent parts, oxetan-3-amine and 4-methoxybenzylamine (B45378), are well-established chemical entities. Oxetan-3-amine is a widely utilized building block in drug discovery, often employed in amide couplings, reductive aminations, and nucleophilic substitution reactions. nih.gov Similarly, 4-methoxybenzylamine is a key intermediate in the synthesis of various compounds, including pharmaceuticals. chemicalbook.com The combination of these two moieties in this compound creates a versatile tool for researchers to introduce the beneficial oxetane scaffold into more complex molecules.
The primary utility of this compound lies in its role as a precursor to other functionalized oxetanes. The protected amine allows for modifications at other positions of a larger molecule without affecting the amine functionality. Subsequent deprotection of the 4-methoxybenzyl group reveals the primary amine on the oxetane ring, which can then undergo a wide range of chemical transformations to generate a library of diverse compounds for screening in drug discovery programs.
Overview of Research Trajectories for Oxetan-3-amine Derivatives
The development of new synthetic methodologies to access a variety of substituted oxetanes is an active area of research, as the choice of available oxetane building blocks has historically been limited. nih.gov Research efforts are focused on creating diverse substitution patterns on the oxetane ring to explore a wider chemical space and to fine-tune the properties of the resulting molecules.
Key research trajectories for oxetan-3-amine derivatives include:
Amide Bond Formation: A prevalent strategy involves the coupling of oxetan-3-amine or its derivatives with carboxylic acids to form amides. These oxetane-containing amides are explored as potential bioisosteres of traditional amides, offering potentially improved metabolic stability. enamine.net
Reductive Amination: Oxetan-3-one, a related building block, is frequently used in reductive amination reactions with various amines to produce a wide array of N-substituted oxetan-3-amines. nih.gov This approach provides a modular way to introduce diversity.
Nucleophilic Substitution: Oxetanes bearing a leaving group at the 3-position are valuable substrates for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups. nih.gov
Late-Stage Functionalization: Introducing the oxetane motif at later stages of a synthetic sequence is a common strategy in drug discovery campaigns to improve the pharmacokinetic properties of lead compounds. acs.org
The overarching goal of these research endeavors is to expand the toolbox of medicinal chemists, enabling the rational design of novel therapeutics with enhanced efficacy and safety profiles. The development of robust and scalable synthetic routes to a diverse range of oxetane derivatives, including those derived from this compound, is critical to realizing the full potential of this valuable heterocyclic scaffold.
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]oxetan-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-13-11-4-2-9(3-5-11)6-12-10-7-14-8-10/h2-5,10,12H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZQBOANANCFPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Computational Studies of N 4 Methoxybenzyl Oxetan 3 Amine and Oxetane Systems
Elucidation of Reaction Mechanisms in Oxetane (B1205548) Formation and Derivatization
The formation and subsequent reactions of oxetanes are governed by a variety of mechanistic pathways. Understanding these mechanisms is crucial for controlling the regioselectivity and stereoselectivity of reactions involving these strained heterocycles.
Ring-Opening Mechanisms of Oxetane Derivatives
The ring-opening of oxetanes is a prominent feature of their chemistry, driven by the release of significant ring strain. researchgate.net These reactions can proceed through various mechanisms, including nucleophilic, electrophilic, acid-catalyzed, and radical pathways. magtech.com.cn The regioselectivity of these reactions is a key consideration and is largely dictated by steric and electronic effects. magtech.com.cn
In the case of unsymmetrically substituted oxetanes, such as N-(4-Methoxybenzyl)oxetan-3-amine, the site of nucleophilic attack is of particular interest. Strong nucleophiles typically attack the less substituted carbon atom adjacent to the oxygen, a process governed by steric hindrance (SN2-type reaction). magtech.com.cn Conversely, in the presence of an acid catalyst, weaker nucleophiles can attack the more substituted carbon atom, a pathway controlled by electronic effects and the stability of the resulting carbocation-like transition state. magtech.com.cn
The ring-opening can also be initiated by Lewis acids, which coordinate to the oxygen atom and activate the ring towards nucleophilic attack. acs.org Frustrated Lewis pairs, a combination of a Lewis acid and a Lewis base that cannot form a classical adduct, have also been shown to catalyze the reductive opening of oxetanes. acs.org
Analysis of Key Intermediates (e.g., Carbocations, Radicals)
The reactions of oxetanes often proceed through transient intermediates, the nature of which dictates the final products. Carbocations and radicals are two of the most significant intermediates in oxetane chemistry.
Carbocations: In acid-catalyzed ring-opening reactions, the formation of a carbocation or a species with significant carbocationic character is a key step. dalalinstitute.com The stability of this carbocation determines the regioselectivity of the nucleophilic attack. For a 3-substituted oxetane like this compound, protonation of the oxygen atom would lead to a partial positive charge on the adjacent carbon atoms. The stability of these potential carbocationic centers would be influenced by the substituents. The stability of carbocations generally follows the order: tertiary > secondary > primary. studyorgo.com Resonance stabilization, such as that provided by an adjacent aromatic ring, can also significantly enhance carbocation stability. dalalinstitute.com
Radicals: Radical-mediated reactions of oxetanes are also known. For instance, radical ring-opening coupling reactions can occur at the sterically hindered carbon atom adjacent to the oxygen. magtech.com.cn The generation of radical intermediates can be achieved through various methods, including photochemical processes or the use of radical initiators. nih.gov A general catalytic cycle for radical generation can involve the reduction of a metal catalyst. nih.gov The stability of radical intermediates follows a similar trend to carbocations, with tertiary and resonance-stabilized radicals being more stable. studyorgo.com
Quantum Chemical and Theoretical Computational Studies
Computational chemistry provides invaluable insights into the structure, stability, and reactivity of molecules that may be difficult to obtain through experimental methods alone. Density Functional Theory (DFT) and other quantum chemical methods are powerful tools for studying oxetane systems. rsc.orgrsc.org
Analysis of Strain Energy and Ring Stability in Oxetane Systems
The high ring strain of oxetanes is a defining characteristic that drives their reactivity. nih.govbeilstein-journals.org Computational studies have been employed to quantify this strain energy, which is comparable to that of oxiranes (epoxides) and significantly greater than that of tetrahydrofurans. nih.govbeilstein-journals.org The strain arises from the deviation of the bond angles within the four-membered ring from the ideal tetrahedral angle. nih.govbeilstein-journals.org
Table 1: Representative Ring Strain Energies of Cyclic Ethers
| Cyclic Ether | Ring Size | Strain Energy (kcal/mol) |
| Oxirane | 3 | 27.3 nih.gov |
| Oxetane | 4 | 25.5 nih.govbeilstein-journals.org |
| Tetrahydrofuran (B95107) | 5 | 5.6 nih.govbeilstein-journals.org |
| Tetrahydropyran | 6 | ~1.5 |
This table presents representative values from the literature to illustrate the trend in ring strain.
Conformational Analysis of Oxetane-Incorporated Structures
Unlike the planar depiction often used in 2D structures, the oxetane ring is not perfectly flat but exists in a slightly puckered conformation. acs.orgillinois.edu The degree of puckering can be influenced by the nature and position of substituents. mdpi.com For example, 3,3-disubstituted oxetanes tend to have a more pronounced pucker. illinois.edu
Theoretical Prediction of Reactivity and Selectivity in Oxetane-Forming Reactions
Computational chemistry can also be used to predict the reactivity and selectivity of reactions that form oxetanes. One of the most common methods for synthesizing oxetanes is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. nih.govresearchgate.net Theoretical studies can help to elucidate the mechanism of this reaction, including the nature of the excited state and the factors that control regioselectivity and stereoselectivity. nih.gov
Other oxetane-forming reactions, such as intramolecular Williamson etherifications and ring expansions of epoxides, can also be modeled computationally. acs.orgillinois.edu These studies can provide insights into the transition state geometries and activation energies, helping to explain experimentally observed outcomes and guide the design of new synthetic methods. For a molecule like this compound, theoretical predictions could be used to model its formation from appropriate precursors, providing information on the most favorable reaction pathways.
Intramolecular and Intermolecular Electronic Interactions in Oxetane Frameworks
Intramolecular Electronic Effects
The primary intramolecular electronic feature of the oxetane ring is the powerful inductive electron-withdrawing effect exerted by the oxygen atom. nih.gov This effect propagates through the short sigma-bonding framework, significantly influencing the electronic environment of the ring's carbon atoms and any attached functional groups. nih.gov
In the case of this compound, the amine group is directly attached to the C3 position of the oxetane ring. The inductive effect of the oxetane oxygen reduces the electron density at the C3 carbon, which in turn lowers the basicity of the attached nitrogen atom. It has been demonstrated that placing an oxetane ring alpha to an amine can reduce its pKaH by approximately 2.7 units. nih.gov This modulation of basicity is a critical feature in medicinal chemistry for optimizing the pharmacokinetic profile of drug candidates.
Computational methods, particularly Natural Bond Orbital (NBO) analysis, provide a quantitative framework for understanding these intramolecular electronic delocalizations. uni-muenchen.deresearchgate.net NBO analysis translates the complex wavefunction of a molecule into a localized Lewis-like structure of bonds and lone pairs, and then calculates the energetic stabilization resulting from delocalization between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deyoutube.com
Key intramolecular interactions within a substituted oxetane framework that can be quantified by NBO analysis include:
Hyperconjugation: Delocalization of electron density from a C-H or C-C sigma bond (donor) into an adjacent empty (antibonding) C-O sigma* orbital.
Lone Pair Delocalization: Donation from the oxygen's lone pair orbitals (nO) into the antibonding orbitals of adjacent C-C or C-H bonds (σCC or σCH).
Table 1: Representative NBO Analysis Data for Intramolecular Interactions in a Substituted Oxetane System
This table illustrates typical stabilization energies E(2) for donor-acceptor interactions within an oxetane ring. The data are representative and highlight the key delocalizations.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| σ (C1-C2) | σ* (C1-O) | 3.5 | Ring Hyperconjugation |
| σ (C1-H) | σ* (C1-O) | 2.8 | C-H Bond Hyperconjugation |
| LP (1) O | σ* (C1-C2) | 5.1 | Lone Pair Delocalization |
| LP (1) O | σ* (C3-C4) | 4.9 | Lone Pair Delocalization |
Note: The specific values can vary significantly based on the level of theory, basis set, and the nature and position of substituents on the oxetane ring.
Intermolecular Electronic Interactions
The electronic structure of the oxetane ring is also pivotal in defining its intermolecular interactions. The strained C–O–C bond angle exposes the oxygen's lone pairs of electrons, making the oxetane moiety an excellent hydrogen-bond acceptor. acs.org This hydrogen-bonding capability is a dominant factor in its intermolecular behavior.
Studies have shown that oxetanes are more effective hydrogen-bond acceptors than other cyclic ethers like tetrahydrofuran (THF) and are competitive with many carbonyl functional groups, including those found in esters and ketones. acs.org Only highly effective acceptors like amides and ureas consistently outperform oxetanes. beilstein-journals.org This strong H-bond accepting ability significantly influences properties such as aqueous solubility and binding affinity to biological targets. nih.gov
In this compound, several sites are available for intermolecular interactions:
The oxetane oxygen acts as a primary hydrogen-bond acceptor.
The amine nitrogen can act as both a hydrogen-bond donor (N-H) and acceptor (lone pair).
The methoxy (B1213986) group oxygen on the benzyl (B1604629) ring is another potential hydrogen-bond acceptor.
The aromatic ring can participate in π-stacking or cation-π interactions.
Table 2: Comparison of Hydrogen-Bond Acceptor Strength
This table provides a qualitative and quantitative comparison of the H-bond accepting ability of oxetane relative to other common functional groups.
| Functional Group | Relative H-Bond Acceptor Strength | Typical Interaction Energy (kcal/mol) with a Water Donor |
| Amide (C=O) | Very Strong | -7 to -9 |
| Oxetane (O) | Strong | -5 to -7 |
| Ketone (C=O) | Moderate | -4 to -6 |
| Ester (C=O) | Moderate | -4 to -6 |
| Tetrahydrofuran (O) | Moderate | -3 to -5 |
| Diethyl Ether (O) | Weak | -2 to -4 |
Note: Values are illustrative and depend on the specific molecular context and computational method.
The amphoteric nature of 3-aminooxetanes, bearing both a nucleophilic amine and an electrophilic oxetane ring (prone to ring-opening), enables unique intermolecular annulation reactions to form larger heterocyclic systems. rsc.org This reactivity underscores how the electronic properties inherent to the substituted oxetane framework can be harnessed for complex molecule synthesis. rsc.org
Analytical and Characterization Methodologies in Oxetane Research
Spectroscopic Techniques for Structural Confirmation (e.g., NMR, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy offers a window into the electronic environment of each atom within the molecule. In a typical ¹H NMR spectrum of an N-aryl oxetane (B1205548) amine, the protons on the oxetane ring exhibit characteristic signals. For instance, the methylene (B1212753) protons of the oxetane ring typically appear as distinct multiplets. nih.gov The protons of the 4-methoxybenzyl group would also present specific resonances: a singlet for the methoxy (B1213986) (–OCH₃) protons and a set of doublets for the aromatic protons on the benzene (B151609) ring. The benzylic methylene (–CH₂) protons would likely appear as a singlet, and the amine (–NH) proton as a broad singlet.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. One would expect to see distinct signals for the carbons of the oxetane ring, the benzylic carbon, the methoxy carbon, and the various aromatic carbons.
Mass Spectrometry (MS) is employed to determine the molecular weight and formula of the compound. For N-(4-Methoxybenzyl)oxetan-3-amine (C₁₁H₁₅NO₂), the expected monoisotopic mass is approximately 193.11 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high precision. The fragmentation pattern in the mass spectrum, often obtained through techniques like electron ionization (EI-MS), can reveal characteristic fragments, such as the loss of the methoxybenzyl group or cleavage of the oxetane ring, further corroborating the proposed structure. nih.gov
Table 1: Predicted Spectroscopic Data for this compound
| Technique | Predicted Key Signals/Observations |
| ¹H NMR | Aromatic protons (doublets, ~6.8-7.3 ppm), Methoxy protons (singlet, ~3.8 ppm), Oxetane ring protons (multiplets), Benzylic protons (singlet, ~3.7 ppm), Amine proton (broad singlet). |
| ¹³C NMR | Aromatic carbons, Methoxy carbon (~55 ppm), Oxetane ring carbons, Benzylic carbon. |
| Mass Spec. | Molecular ion peak [M+H]⁺ at m/z ≈ 194.12. |
Chromatographic Methods for Purification and Purity Assessment (e.g., HPLC, Flash Chromatography)
Chromatographic techniques are indispensable for isolating this compound from reaction mixtures and for verifying its purity.
Flash Chromatography is a standard method for the purification of synthetic compounds. For an amine-containing molecule like this compound, a silica (B1680970) gel column is often used. However, due to the basic nature of the amine, which can lead to poor separation and tailing of peaks, the solvent system (eluent) is often modified. A common practice is to add a small amount of a basic modifier, such as triethylamine (B128534) or ammonium (B1175870) hydroxide, to a mixture of a non-polar solvent like n-hexane and a more polar solvent like ethyl acetate. This neutralizes the acidic sites on the silica gel, leading to better peak shape and improved separation.
High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used for the final purity assessment. A reversed-phase C18 column is typically employed. The mobile phase would likely consist of a mixture of an aqueous buffer (potentially with a pH modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The purity is determined by integrating the area of the peak corresponding to the product and comparing it to the total area of all peaks in the chromatogram. For some oxetane derivatives, purities exceeding 95% have been reported using HPLC analysis. nih.gov
Table 2: Chromatographic Methods for this compound
| Technique | Typical Stationary Phase | Common Mobile Phase System | Purpose |
| Flash Chromatography | Silica Gel | n-Hexane/Ethyl Acetate with ~1% Triethylamine | Purification |
| HPLC | Reversed-Phase C18 | Water/Acetonitrile with 0.1% Formic Acid | Purity Assessment |
X-Ray Crystallography for Solid-State Structural Analysis
For oxetane-containing compounds, X-ray analysis has revealed that the four-membered ring is not planar but rather puckered. acs.org The degree of puckering can be influenced by the substituents on the ring. acs.org The crystal structure of this compound would provide invaluable information on the dihedral angles between the oxetane ring and the 4-methoxybenzyl group, as well as intermolecular interactions such as hydrogen bonding involving the amine group, which can influence the crystal packing. The amino group in 3-aminooxetanes has been observed to adopt a pyramidalized geometry. ethz.ch Such detailed structural insights are crucial for understanding the molecule's physical properties and for designing its use in various applications.
Future Directions and Emerging Research Avenues for N 4 Methoxybenzyl Oxetan 3 Amine and Oxetane Chemistry
Development of Novel Oxetane (B1205548) Building Blocks with Diversified Substitution Patterns
The utility of oxetane-containing compounds in drug discovery is intrinsically linked to the availability of a diverse array of synthetic building blocks. acs.org Historically, the repertoire of oxetane building blocks has been somewhat limited, with a notable reliance on 3-amino-oxetane and oxetan-3-one. acs.orgnih.gov This has, in turn, influenced the substitution patterns observed in many investigational drugs. acs.orgnih.gov
However, the landscape is rapidly changing. Researchers are actively developing new methodologies to create oxetane building blocks with more varied and complex substitution patterns. chemrxiv.orgchemrxiv.org A significant focus has been on the synthesis of 3,3-disubstituted oxetanes, which are often more stable than other substitution patterns. nih.govchemrxiv.orgchemrxiv.org Recent work has detailed over 30 different chemical transformations to generate a library of over 100 novel 3,3-disubstituted oxetane building blocks. chemrxiv.orgchemrxiv.org These efforts include reactions such as oxidation, reduction, alkylation, and C-C bond formation, demonstrating the growing robustness of oxetane chemistry. chemrxiv.orgchemrxiv.org
Furthermore, innovative strategies are being developed to facilitate the late-stage introduction of oxetane motifs into complex molecules. nih.gov This is particularly valuable as it allows for the modification of lead compounds to fine-tune their properties. nih.gov For instance, the development of oxetane sulfonyl fluoride (B91410) reagents enables the coupling of 3-aryl-oxetane fragments with a wide range of nucleophiles. nih.gov Another promising approach involves a decarboxylative strategy to couple oxetane amino acid building blocks with aryl halides. nih.gov The development of oxetane-modified dipeptide building blocks for peptide synthesis is also expanding the toolbox for creating novel therapeutics. rsc.org
Advances in Asymmetric Synthesis of Chiral Oxetane Derivatives
The synthesis of chiral molecules is of paramount importance in drug development, as different enantiomers of a drug can have vastly different biological activities. The asymmetric synthesis of chiral oxetane derivatives has been a significant area of research, with several elegant strategies emerging. nih.govcore.ac.ukacs.org
One powerful technique is the enantioselective desymmetrization of prochiral oxetanes. nih.gov This method utilizes transition metal, Lewis acid, or Brønsted acid catalysis to achieve high levels of enantioselectivity. nih.gov For example, a chiral Brønsted acid catalyst has been successfully employed in the desymmetrization of an oxetane via an internal sulfur or selenium nucleophile, leading to the formation of chiral tetrahydrothiophenes and tetrahydroselenophenes with excellent enantioselectivity. nih.govnsf.gov
Another established approach involves the enantioselective reduction of β-halo ketones, followed by a Williamson ether cyclization to form the oxetane ring. acs.org More recent advances have focused on the use of chiral catalysts to directly prepare enantioenriched oxetanes. core.ac.ukacs.org For instance, enantioenriched 2-aryl-substituted oxetanes have been synthesized through the enantioselective reduction of β-halo ketones using a chiral reducing catalyst generated in situ. acs.org
Expanded Applications in Drug Discovery Campaigns and Agrochemical Development
The unique properties of the oxetane ring have led to its increasing application in both drug discovery and agrochemical development. nih.govacs.orgresearchgate.net The incorporation of an oxetane moiety can have a profound impact on a molecule's physicochemical properties, including its solubility, metabolic stability, lipophilicity, and the basicity of nearby functional groups. nih.govacs.org
In drug discovery, oxetanes have been successfully employed to optimize the pharmacokinetic profiles of drug candidates. acs.orgnih.gov For example, the introduction of an oxetane can reduce the pKa of a nearby amine, which can be beneficial for avoiding unwanted interactions with biological targets or improving oral bioavailability. nih.gov In one notable case, the introduction of an oxetane was a key step in the development of the Bruton's tyrosine kinase (Btk) inhibitor fenebrutinib, helping to lower the pKa of a piperazine (B1678402) ring and overcome toxicity issues. nih.gov Similarly, in the development of the respiratory syncytial virus (RSV) inhibitor ziresovir, an oxetane was introduced to reduce the basicity of a terminal amine, thereby minimizing tissue accumulation and potential toxicity. acs.orgnih.gov
The application of oxetanes is not limited to pharmaceuticals. The biodegradable insecticide EDO, for instance, features a puckered oxetane ring. acs.org The development of novel oxetane-containing compounds continues to be an active area of research in the agrochemical industry.
Deeper Elucidation of Oxetane-Biological Target Interactions and Biological Pathways
Understanding how oxetane-containing molecules interact with their biological targets is crucial for rational drug design. While the oxetane ring is often introduced to modulate physicochemical properties, it can also directly participate in binding interactions. acs.org
Computational studies have suggested that the oxetane in the well-known anticancer drug paclitaxel (B517696) (Taxol) may act as a conformational lock or a hydrogen-bond acceptor, contributing to its ability to stabilize microtubules. acs.org However, in other cases, such as the RSV inhibitor ziresovir, docking models suggest the oxetane ring is not directly involved in protein binding but rather serves to control conformation and basicity. acs.orgnih.gov
Recent studies have focused on replacing other functional groups with oxetanes to probe structure-activity relationships. For example, the replacement of a bridging ketone with an oxetane in a class of indole-based tubulin polymerization inhibitors provided valuable insights into how these molecules interact with the colchicine (B1669291) binding site on tubulin. nih.gov Further research using techniques like X-ray crystallography and advanced spectroscopic methods will be essential to gain a more detailed understanding of the specific interactions between oxetanes and their biological targets. This knowledge will, in turn, facilitate the design of more potent and selective therapeutic agents.
Q & A
What are the common synthetic routes for N-(4-Methoxybenzyl)oxetan-3-amine, and how do reaction conditions influence yield and purity?
Basic:
The synthesis typically involves two key steps: (1) formation of the oxetane ring via intramolecular cyclization of precursors like epoxides or halohydrins under basic conditions, and (2) introduction of the 4-methoxybenzyl group via nucleophilic substitution. For example, oxetane-3-amine intermediates can react with 4-methoxybenzyl halides in the presence of a base (e.g., NaH) .
Advanced:
Optimization of reaction parameters, such as temperature (e.g., 0–25°C), solvent polarity (e.g., THF vs. DMF), and catalyst use (e.g., Pd for cross-coupling), significantly impacts yield. Continuous flow reactors have been reported to enhance efficiency in industrial-scale production of analogous oxetane derivatives by improving heat transfer and reducing side reactions . Purification often requires chromatographic techniques (e.g., HPLC) to isolate high-purity product .
How does the para-methoxybenzyl group influence the compound’s chemical reactivity compared to its ortho-substituted analogs?
Basic:
The para-methoxy group enhances electron-donating effects, stabilizing intermediates in substitution or oxidation reactions. This contrasts with ortho-substituted analogs, where steric hindrance and electronic effects from the methoxy group’s proximity to the reactive site can alter reaction pathways .
Advanced:
Regioselectivity in electrophilic aromatic substitution is markedly different: para-substitution directs incoming electrophiles to the methoxy group’s ortho/para positions, while ortho-substituted analogs exhibit altered electronic profiles. Computational studies (e.g., DFT calculations) can predict these differences in reactivity .
What biological targets or mechanisms are associated with this compound in pharmacological research?
Basic:
The compound’s oxetane ring and aromatic moiety suggest potential as a ligand for enzymes or receptors. For example, oxetanes are known to mimic transition states in hydrolytic enzymes, making them candidates for protease or kinase inhibition .
Advanced:
Structure-activity relationship (SAR) studies indicate that the 4-methoxybenzyl group enhances binding affinity to targets like G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes. Docking simulations reveal hydrophobic interactions between the methoxy group and binding pockets, which can be validated via mutagenesis assays .
How can computational modeling be applied to predict the interaction of this compound with biological targets?
Advanced:
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can model ligand-receptor interactions. For instance, the oxetane ring’s strain energy (~26 kcal/mol) and the methoxy group’s electron density profile are critical parameters for predicting binding modes. These models are validated using experimental IC₅₀ values from enzyme inhibition assays .
What analytical techniques are most effective for characterizing this compound and its derivatives?
Basic:
Routine characterization includes NMR (¹H/¹³C) to confirm structure, LC-MS for purity assessment, and FT-IR to identify functional groups (e.g., C-O-C stretch at ~1250 cm⁻¹) .
Advanced:
High-resolution mass spectrometry (HRMS) and X-ray crystallography (for crystalline derivatives) provide precise structural data. For example, single-crystal X-ray diffraction of related compounds confirms bond angles and stereochemistry .
How does the compound’s stability under varying pH and temperature conditions affect its application in drug formulation?
Advanced:
Oxetane rings are prone to acid-catalyzed ring-opening, limiting use in low-pH environments. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess degradation pathways. Formulation strategies, such as encapsulation in liposomes, can mitigate hydrolysis .
What are the key challenges in scaling up the synthesis of this compound for preclinical studies?
Advanced:
Key issues include controlling exothermic reactions during cyclization and minimizing byproducts (e.g., dimerization). Process analytical technology (PAT) tools, such as in-line FT-IR, enable real-time monitoring. Batch vs. flow chemistry trade-offs (e.g., yield vs. throughput) must also be evaluated .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
